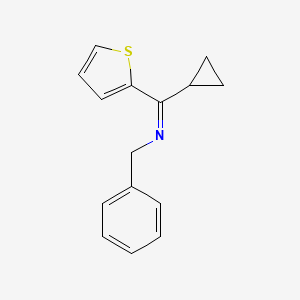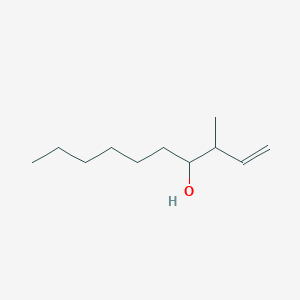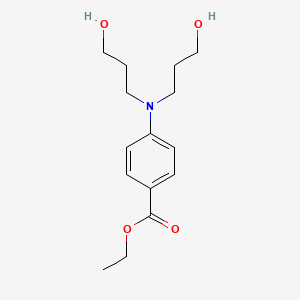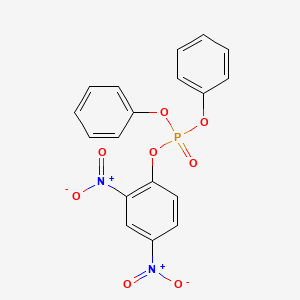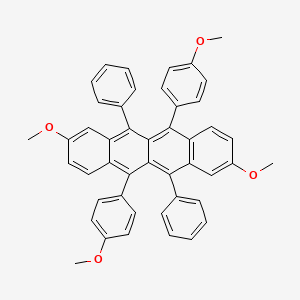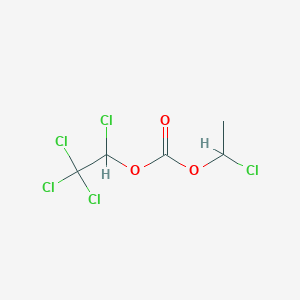
5,17-Dimethylpentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,17-Dimethylpentacosane is a hydrocarbon compound with the molecular formula C27H56. It is a type of alkane, specifically a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a chain with branches. This compound is of interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,17-Dimethylpentacosane can be achieved through several steps. One common method involves the use of alkenes as starting materials. For example, the synthesis can start from nona-1,8-diene, which undergoes a series of reactions including hydrogenation and alkylation to form the desired compound. The reaction conditions typically involve the use of catalysts such as palladium on carbon for hydrogenation and strong acids for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
5,17-Dimethylpentacosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases to facilitate the reaction.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons or other substituted alkanes.
Scientific Research Applications
5,17-Dimethylpentacosane has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of branched alkanes in various chemical reactions.
Industry: Used in the formulation of lubricants and other industrial products due to its stability and low reactivity.
Mechanism of Action
The mechanism by which 5,17-Dimethylpentacosane exerts its effects depends on the specific application. In biological systems, it may interact with specific receptors or enzymes, influencing behavior or physiological processes. For example, as a pheromone component, it may bind to olfactory receptors in insects, triggering specific behavioral responses .
Comparison with Similar Compounds
Similar Compounds
5,11-Dimethylpentacosane: Another branched alkane with similar properties but different branching positions.
5,14-Dimethylpentacosane: Similar structure with branches at different positions.
Uniqueness
5,17-Dimethylpentacosane is unique due to its specific branching pattern, which can influence its physical and chemical properties. This uniqueness makes it valuable for studying the effects of molecular structure on behavior and reactivity in various applications.
Properties
CAS No. |
114749-81-4 |
|---|---|
Molecular Formula |
C27H56 |
Molecular Weight |
380.7 g/mol |
IUPAC Name |
5,17-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-7-9-10-16-19-24-27(4)25-21-18-15-13-11-12-14-17-20-23-26(3)22-8-6-2/h26-27H,5-25H2,1-4H3 |
InChI Key |
CMYHRIYCOQTQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



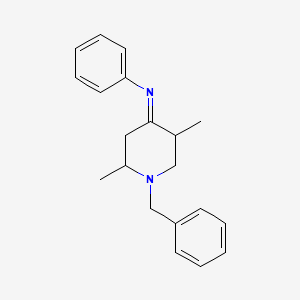
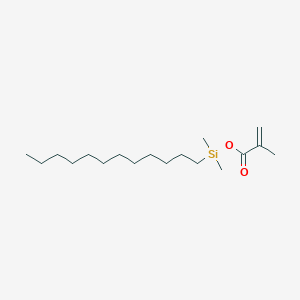
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
